molecular formula C10H9N3OS B14946183 3-[5-(Prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]pyridine

3-[5-(Prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]pyridine

Cat. No.: B14946183
M. Wt: 219.27 g/mol
InChI Key: RBVOQGZSFXBWGI-UHFFFAOYSA-N
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Description

2-(ALLYLSULFANYL)-5-(3-PYRIDYL)-1,3,4-OXADIAZOLE is a heterocyclic compound that features a unique combination of an oxadiazole ring, a pyridyl group, and an allylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ALLYLSULFANYL)-5-(3-PYRIDYL)-1,3,4-OXADIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-pyridylhydrazine with carbon disulfide and an alkylating agent to form the oxadiazole ring. The allylsulfanyl group is then introduced through a nucleophilic substitution reaction .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(ALLYLSULFANYL)-5-(3-PYRIDYL)-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the pyridyl group can introduce various functional groups .

Mechanism of Action

The mechanism of action of 2-(ALLYLSULFANYL)-5-(3-PYRIDYL)-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(METHYLSULFANYL)-5-(3-PYRIDYL)-1,3,4-OXADIAZOLE
  • 2-(ETHYLSULFANYL)-5-(3-PYRIDYL)-1,3,4-OXADIAZOLE
  • 2-(PROPYLSULFANYL)-5-(3-PYRIDYL)-1,3,4-OXADIAZOLE

Uniqueness

2-(ALLYLSULFANYL)-5-(3-PYRIDYL)-1,3,4-OXADIAZOLE is unique due to the presence of the allylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its methyl, ethyl, and propyl analogs. This uniqueness makes it a valuable compound for specific applications where the allyl group plays a crucial role .

Properties

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

2-prop-2-enylsulfanyl-5-pyridin-3-yl-1,3,4-oxadiazole

InChI

InChI=1S/C10H9N3OS/c1-2-6-15-10-13-12-9(14-10)8-4-3-5-11-7-8/h2-5,7H,1,6H2

InChI Key

RBVOQGZSFXBWGI-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NN=C(O1)C2=CN=CC=C2

Origin of Product

United States

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